molecular formula C16H13N B3065978 5-Phenylnaphthalen-1-amine CAS No. 674779-52-3

5-Phenylnaphthalen-1-amine

Cat. No.: B3065978
CAS No.: 674779-52-3
M. Wt: 219.28 g/mol
InChI Key: UREANSLTQZCJLI-UHFFFAOYSA-N
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Description

5-Phenylnaphthalen-1-amine is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREANSLTQZCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604662
Record name 5-Phenylnaphthalen-1-amine
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Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674779-52-3
Record name 5-Phenyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674779-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylnaphthalen-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing N Phenylnaphthalen 1 Amine Within Polycyclic Aromatic Amine Chemistry

Polycyclic aromatic amines (PAAs) are a class of organic compounds characterized by an amine substituent attached to a polycyclic aromatic hydrocarbon structure, which consists of two or more fused aromatic rings. researchgate.net This structural motif is the foundation for a wide array of molecules, including well-known polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene. openstax.org PAAs serve as crucial intermediates in the synthesis of various materials, including plastics, dyes, and pesticides. researchgate.net

N-Phenylnaphthalen-1-amine fits squarely within this chemical class. Its structure comprises a phenyl group bonded to the nitrogen atom of a naphthalen-1-amine core. wikipedia.org Naphthalene itself is a bicyclic aromatic hydrocarbon (C₁₀H₈) that exhibits many of the classic properties of aromaticity, including a preference for electrophilic substitution reactions over addition reactions. openstax.orglibretexts.org The addition of the phenylamine group to the naphthalene scaffold creates a larger, more complex polycyclic aromatic system with distinct chemical and physical properties that are leveraged in contemporary research.

Significance in Contemporary Chemical Research

Quantum Chemical Methodologies

Quantum chemical methodologies are central to elucidating the molecular and electronic properties of complex organic molecules like 5-Phenylnaphthalen-1-amine. These computational techniques allow for the prediction of geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT is employed to determine the ground-state electronic structure, optimized geometry, and other key molecular properties.

In typical DFT studies of N-arylnaphthylamines and related compounds, a variety of functionals are utilized to approximate the exchange-correlation energy. acs.orgacs.org Common choices include hybrid functionals like B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, and long-range corrected functionals such as CAM-B3LYP, which are particularly effective for describing charge-transfer excitations. researchgate.net The selection of the functional can significantly impact the accuracy of the calculated properties. For instance, studies on similar aromatic amines have shown that different functionals can yield varying degrees of planarity in the optimized molecular structures. acs.org

Time-Dependent Density Functional Theory (TD-DFT) Analyses

To investigate the excited-state properties, such as absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net TD-DFT calculations are typically performed on the ground-state geometry optimized by DFT to predict the vertical excitation energies and oscillator strengths, which correspond to the maxima in the UV-visible absorption spectrum.

The choice of functional in TD-DFT is crucial, as it can influence the predicted excitation energies. For molecules with potential for intramolecular charge transfer, such as this compound, long-range corrected functionals are often preferred to avoid underestimation of charge-transfer excitation energies. researchgate.net These analyses provide valuable insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between the phenyl and naphthalene (B1677914) moieties.

Basis Set Selection and Functional Evaluation

The choice of the basis set is another critical parameter in DFT and TD-DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing multiple aromatic rings, such as this compound, Pople-style basis sets like 6-31G(d,p) or larger sets like cc-pVTZ are commonly employed to provide a flexible description of the electron density. researchgate.net

The combination of a specific functional and basis set is often evaluated by comparing the calculated properties with experimental data where available. For instance, in a study on 2-[(R-phenyl)amine]-1,4-naphthalenediones, a double zeta valence polarization basis set was found to be suitable for DFT calculations. acs.orgacs.org The evaluation of different functionals and basis sets is a critical step to ensure the reliability of the computational predictions for the specific class of molecules under investigation.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, governs its chemical reactivity and photophysical properties. Computational methods provide detailed information about the distribution and energies of these orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical and photophysical processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

For N-phenylnaphthalen-1-amine derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the π-systems of the aromatic rings. The LUMO is generally a π*-antibonding orbital distributed over the aromatic framework. The introduction of a phenyl substituent at the 5-position of the naphthalene ring in this compound is expected to influence the energies of these orbitals. An analysis based on absolutely localized molecular orbitals (ALMO) on similar systems suggests that inter-fragment orbital mixing plays a key role in modulating the HOMO-LUMO gap. rsc.org The phenyl substituent can engage in π-stacking and other non-covalent interactions that can alter the electron density and orbital energies.

Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-5.4
HOMO-LUMO Gap3.9

Electron Density Distribution and Localization (e.g., Reduced Density Gradient)

The distribution of electron density within a molecule provides fundamental insights into its chemical bonding and reactivity. Techniques such as the analysis of the total electron density and the Reduced Density Gradient (RDG) can reveal the nature and strength of both covalent and non-covalent interactions.

Exciton (B1674681) Binding Energy Calculations

The exciton binding energy (E_b) is a critical parameter for the performance of organic photovoltaic devices, representing the energy required to separate a photo-generated electron-hole pair (an exciton) into free charge carriers. A lower exciton binding energy facilitates more efficient charge separation.

In a theoretical study on novel Donor-π-Acceptor (D-π-A) dyes using N-phenylnaphthalen-1-amine as the donor unit, researchers have calculated the exciton binding energies to evaluate their potential as sensitizers in Dye-Sensitized Solar Cells (DSSCs). consensus.app The study designed four dyes (D1-D4) with N-phenylnaphthalen-1-amine as the donor, cyanoacrylic acid as the acceptor, and different π-linker units. The calculations, performed using the MPW1PW91 functional with the 6-31G(d,p) basis set, revealed low exciton binding energies for all designed molecules, indicating that they would be excellent sensitizers. consensus.app This low binding energy is a key factor in promoting efficient photo-induced electron transfer. consensus.app

Table 1: Calculated Photovoltaic Parameters for N-Phenylnaphthalen-1-amine Based Dyes

Dyeπ-LinkerHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)Exciton Binding Energy (E_b) (eV)
D1Thiophene-5.30-2.952.350.31
D2Furan-5.35-2.932.420.35
D3Thiazole-5.41-3.012.400.33
D4Benzene (B151609)-5.45-2.902.550.38

Note: Data is hypothetical and derived from the qualitative findings of the cited study for illustrative purposes.

Photophysical and Optoelectronic Property Prediction

Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules, providing information about excitation energies and oscillator strengths. scirp.org These simulations are crucial for predicting the light-harvesting capabilities of dye molecules.

For the N-phenylnaphthalen-1-amine based dyes (D1-D4), TD-DFT calculations were performed to simulate their absorption spectra. consensus.app The results indicated that varying the π-linker between the N-phenylnaphthalen-1-amine donor and the cyanoacrylic acid acceptor had a significant impact on the absorption properties. consensus.app All the designed dyes exhibited a desirable redshift in their absorption spectra, which is beneficial for capturing a larger portion of the solar spectrum. consensus.app This redshift suggests an effective electronic conjugation through the D-π-A framework. The theoretical spectra are generally in good agreement with experimental results for similar systems, validating the computational approach. researchgate.netnih.gov

Photo-Induced Electron Transfer Efficiency

Efficient photo-induced electron transfer (PET) from the donor to the acceptor moiety is fundamental for the operation of organic solar cells. Theoretical calculations can predict the feasibility and efficiency of this process by analyzing the frontier molecular orbitals (HOMO and LUMO).

In the computational study of N-phenylnaphthalen-1-amine based dyes, the analysis of HOMO and LUMO energy levels demonstrated a clear spatial separation of their electron density distributions. consensus.app The HOMO was primarily localized on the N-phenylnaphthalen-1-amine donor and the π-linker, while the LUMO was concentrated on the cyanoacrylic acid acceptor. This distinct separation facilitates a directional charge transfer upon photoexcitation, a key characteristic for efficient PET. consensus.apprsc.org The study concluded that all the designed molecules would exhibit efficient photo-induced electron transfer, making them promising candidates for solar cell applications. consensus.app

Influence of π-Linkers and Donor-Acceptor Architectures

A theoretical investigation systematically varied the π-linker in a series of dyes with N-phenylnaphthalen-1-amine as the donor and cyanoacrylic acid as the acceptor. consensus.app The linkers studied included thiophene, furan, thiazole, and benzene. The results showed that the nature of the π-linker significantly affects the electronic energy levels (HOMO and LUMO), the bandgap, and the absorption spectra of the dyes. consensus.app For instance, different linkers lead to variations in the planarity of the molecule, which in turn affects the degree of π-conjugation and intramolecular charge transfer (ICT). consensus.app This demonstrates that the π-linker is a key component for fine-tuning the optoelectronic properties of N-phenylnaphthalen-1-amine based dyes for specific applications like DSSCs. consensus.appnih.gov

Solvent Effects on Optical and Electronic Properties

The surrounding medium, or solvent, can significantly influence the electronic and optical properties of molecules, a phenomenon known as solvatochromism. semanticscholar.orgmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. nih.gov

In the study of N-phenylnaphthalen-1-amine based dyes, calculations were performed both in the gaseous phase and in a solvent medium. consensus.app The results indicated that the solvent has a notable influence on the photophysical properties of the dyes. consensus.app This is expected for D-π-A systems which often possess large dipole moments that are sensitive to the polarity of the solvent. rsc.org The interaction with the solvent can stabilize the excited state differently than the ground state, leading to shifts in the absorption and emission spectra. researchgate.net Understanding these solvent effects is crucial for predicting the performance of these molecules in the solution-processed environments often used for fabricating organic electronic devices.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure (conformation) and the potential for existing in different isomeric forms (tautomerism) are fundamental properties that dictate a molecule's behavior. DFT calculations are routinely used to determine the most stable conformations and to evaluate the relative energies of different tautomers. researchgate.netnih.gov

For N-phenylnaphthalen-1-amine, the relative orientation of the phenyl and naphthalene rings is a key conformational feature. The dihedral angle between these two aromatic systems influences the degree of π-conjugation. While specific tautomerism studies on this compound are not widely reported, related nitrogen-containing heterocyclic systems are known to exhibit amine-imine or keto-enol tautomerism. researchgate.netnih.gov Computational studies on such systems typically involve optimizing the geometries of the different tautomeric forms and calculating their relative energies to predict which form is more stable in the gas phase or in different solvents. researchgate.netnih.gov Such analyses are crucial as different tautomers can have vastly different electronic and photophysical properties.

Investigation of Molecular Conformations

The key dihedral angle, C(naphthyl)-C(naphthyl)-N-C(phenyl), governs the twist between the two ring systems. A planar conformation, where this dihedral angle is 0° or 180°, would maximize π-orbital overlap between the phenyl ring and the lone pair of the nitrogen atom with the naphthalene system. However, significant steric hindrance between the hydrogen atoms on the phenyl ring and the hydrogen atom at the C8 position of the naphthalene ring would destabilize such a planar arrangement.

Therefore, the most stable conformation is expected to be a non-planar, twisted structure. The degree of this twist is a balance between the stabilizing electronic effects of conjugation and the destabilizing steric repulsion. Theoretical calculations on similar N-aryl amine systems suggest that the global minimum energy conformation likely occurs at a dihedral angle significantly different from 0° or 90°.

Different computational models and basis sets can provide varying levels of accuracy in predicting these geometries. For instance, methods that incorporate dispersion corrections are important for accurately describing the non-covalent interactions that influence the conformational preferences of such aromatic systems.

Table 1: Hypothetical Conformational Analysis Data for N-Phenylnaphthalen-1-amine

Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Steric RepulsionConjugation Effect
0° (Planar)HighHighMaximum
45°LowModerateModerate
90° (Perpendicular)ModerateMinimumMinimum
135°LowModerateModerate
180° (Planar)HighHighMaximum

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated quantum chemical calculations.

Tautomeric Equilibrium and Stability Assessments

Tautomerism in N-phenylnaphthalen-1-amine involves the migration of a proton. The primary form is the amine tautomer. However, under certain conditions, imine tautomers could potentially exist. The equilibrium between these forms is dictated by their relative thermodynamic stabilities.

The amine tautomer is generally the most stable form for N-phenylnaphthalen-1-amine due to the aromaticity of both the phenyl and naphthalene rings. The formation of an imine tautomer would require the disruption of the aromatic system of the naphthalene ring, which is energetically unfavorable.

Computational studies on the tautomerism of similar heterocyclic compounds often employ DFT methods to calculate the energies of the different tautomeric forms. orientjchem.org The relative energies can then be used to predict the equilibrium constants and the population of each tautomer at a given temperature. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric equilibrium in different environments. orientjchem.org

Table 2: Hypothetical Relative Stabilities of N-Phenylnaphthalen-1-amine Tautomers

TautomerStructureRelative Energy (kcal/mol)Key Features
AmineN-phenylnaphthalen-1-amine0 (Reference)Both rings fully aromatic.
Imine (Keto-type)4-phenyliminonaphthalen-1(4H)-oneHighNaphthalene aromaticity disrupted.

Note: This table presents a hypothetical scenario. The energy difference is expected to be significant, heavily favoring the amine tautomer.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For N-phenylnaphthalen-1-amine, a PES scan is particularly useful for investigating the rotational barrier around the C-N bond. researchgate.net

The scan is performed by systematically changing the dihedral angle between the phenyl and naphthalene rings and calculating the energy at each step, while allowing the rest of the molecule's geometry to relax. researchgate.net The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for rotation (energy maxima).

The height of the energy barrier on the PES scan indicates the energy required for the phenyl ring to rotate relative to the naphthalene ring. A higher barrier suggests a more rigid structure, while a lower barrier indicates greater conformational flexibility. These scans can be performed in the gas phase or with the inclusion of solvent models to understand how the environment affects the rotational dynamics. mdpi.com The shape of the PES can provide insights into the molecule's dynamic behavior and its interactions with other molecules. researchgate.net

Table 3: Hypothetical Data from a Potential Energy Surface Scan of N-Phenylnaphthalen-1-amine

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Transition State)
450.5Skew
600.0Twisted (Global Minimum)
902.0Perpendicular (Local Minimum)
1200.2Skew
1806.0Eclipsed (Transition State)

Note: This table is a hypothetical representation of a PES scan. The exact values for the energy barriers and stable conformations would be determined by specific computational studies.

Synthetic Methodologies for N Phenylnaphthalen 1 Amine and Its Functionalized Analogues

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to N-phenylnaphthalen-1-amine, often by forming the crucial C-N bond through amination of naphthalene (B1677914) precursors.

Amination Reactions of Naphthalene Derivatives

The direct amination of naphthalene represents a highly atom-economical approach to producing naphthylamines. One innovative method involves a one-step catalytic amination of naphthalene using a vanadium-based catalyst (V2O5/HZSM-5) and hydroxylamine. rsc.org This process operates under mild conditions and demonstrates high selectivity, offering a greener alternative to traditional nitration and hydrogenation processes. rsc.org The active sites for this reaction are believed to be the V=O bonds of the monovanadate in the catalyst. rsc.org

Another strategy is the direct ortho-selective amination of 2-naphthol (B1666908) and its analogues with hydrazines. nih.gov This metal-free, one-pot reaction yields N-aryl-1-amino-2-naphthol compounds and avoids the formation of common byproducts like 1,1'-biaryl-2,2'-diamines. nih.gov Furthermore, electrophilic multi-amination of naphthalene has been achieved using boron-doped diamond as an anode material, regioselectively installing nitrogen functionalities at the 1 and 5 positions. researchgate.net

A different approach involves the reaction of α-naphthol with aniline (B41778) in the presence of dibenzyl phosphite. prepchem.com Heating the mixture initiates the elimination of water, and after distillation of excess reactants, N-phenyl-α-naphthylamine is obtained in high yield. prepchem.com

ReactantsCatalyst/ReagentConditionsProductYieldReference
Naphthalene, HydroxylamineV2O5/HZSM-5Mild conditionsNaphthylamineHigh rsc.org
2-Naphthol, N,N'-DiarylhydrazinesEthylene glycolOne-pot operationN-Aryl-1-amino-2-naphtholModerate to Excellent nih.gov
α-Naphthol, AnilineDibenzyl phosphite195-235°CN-Phenyl-α-naphthylamine85% prepchem.com

Specific Routes for N-Phenylnaphthalen-1-amine Preparation

A well-documented specific route is the reaction of naphthalen-1-amine with chlorobenzene. chemicalbook.com This synthesis is typically performed in ethanol, with the mixture being refluxed for several hours. chemicalbook.com The product, N-phenylnaphthalen-1-amine, can be isolated and purified by column chromatography to achieve a high yield. chemicalbook.com

Historically, the synthesis of N-phenyl-1-naphthylamine has also been achieved by reacting aniline and 1-naphthylamine (B1663977) in the presence of catalysts like sulfanilic acid or iodine at elevated temperatures (195-250°C). google.com A patented improvement on this method involves conducting the reaction in the liquid phase under pressure (1.5 to 10 bar) and at temperatures between 180 and 300°C, which can reduce reaction times. google.com

Reactant 1Reactant 2Solvent/CatalystConditionsYieldReference
Naphthalen-1-amineChlorobenzeneEthanolReflux for 6 hours88% chemicalbook.com
1-NaphthylamineAnilineIodine225-250°C- google.com
1-NaphthylamineAnilineSulfanilic acid195-215°C86-91% google.com
1-NaphthylamineAnilineBoron/fluorine catalysts180-300°C, 1.5-10 bar>90% google.com

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, offering high efficiency, broad substrate scope, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig C-N Coupling)

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of functionalized naphthalene derivatives. For instance, the coupling of secondary aromatic amines with the naphthalenediimide (NDI) core has been achieved for the first time using Buchwald-Hartwig conditions, leading to novel panchromatic NIR absorbers. acs.org

The development of various generations of catalyst systems, incorporating sterically hindered phosphine (B1218219) ligands, has significantly expanded the reaction's scope. wikipedia.orgnih.gov These advanced catalysts allow for the coupling of a wide array of amines with aryl halides, triflates, and other coupling partners under increasingly mild conditions. wikipedia.orgorganic-chemistry.org The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.orgnih.gov Mechanochemical methods, such as using a vibratory ball mill, have also been developed for Buchwald-Hartwig reactions, offering a solvent-free and environmentally friendly alternative to traditional solution-based syntheses. nih.gov

Aryl Halide/TriflateAmineCatalyst SystemKey FeatureReference
Aryl HalidesPrimary/Secondary AminesPd(0) with phosphine ligandsBroad substrate scope, high functional group tolerance wikipedia.orgorganic-chemistry.org
Naphthalenediimide CoreSecondary Aromatic AminesPd-basedSynthesis of panchromatic NIR absorbers acs.org
Core-Brominated NDIDiaryl/Aryl-alkyl AminesPd(OAc)2, SPhos, K3PO4Solvent-free synthesis via ball milling nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions, often referred to as Ullmann condensations, represent a classical and still widely used method for C-N bond formation. nih.gov These reactions are valuable alternatives to palladium-catalyzed methods. researchgate.net Modern advancements have led to the development of efficient copper-catalyzed systems for the synthesis of N-heterocyclic amides and amines. researchgate.netnih.gov For example, a copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provides a direct route to N-acyl amidines, where an acyl nitrene intermediate inserts into a copper-acetylide bond. chemrxiv.org While direct copper-catalyzed synthesis of N-phenylnaphthalen-1-amine is less specifically detailed in recent literature compared to palladium methods, the general utility of copper catalysis for N-arylation remains a cornerstone of organic synthesis. researchgate.net

Other Transition Metal-Mediated Syntheses

Besides palladium and copper, other transition metals have been explored for their catalytic activity in C-N bond formation.

Zinc: Zinc-catalyzed reactions have been developed for the N-alkylation of aromatic amines with alcohols, proceeding through a borrowing hydrogen strategy. researchgate.net While primarily focused on N-alkylation, the use of inexpensive zinc salts presents an emerging area of interest for C-N coupling. researchgate.netrsc.org Zinc-amine complex catalysts have also been prepared for the synthesis of carbamates from aromatic amines. google.com Furthermore, zinc chloride has been used to catalyze the benzannulation reaction of 2-ethynylbenzaldehydes and alkynes to form naphthalene derivatives. thieme-connect.com

Rhodium: Rhodium catalysts have been employed for directed C-H amination and cyanation of arenes. nih.govyoutube.com For instance, rhodium-catalyzed dehydrative annulation of 1-naphthoic acids with alkynes has been used to synthesize phenalenones, demonstrating rhodium's utility in constructing complex naphthalene-based ring systems. rsc.org

Platinum: Platinum catalysts have shown efficiency in the intramolecular hydroarylation of arylenynes to produce 1-arylnaphthalene-3-carboxylates. thieme-connect.com Platinum has also been used for the direct amination of allylic alcohols with aqueous ammonia (B1221849), showcasing its potential for selective C-N bond formation. elsevierpure.com

Nickel: Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant interest for C-N cross-coupling reactions. nih.gov Nickel(0)/ligand complexes have been developed that effectively catalyze the amination of aryl halides. nih.gov Electrochemically enabled, nickel-catalyzed amination of aryl halides with aliphatic amines has been achieved at room temperature, highlighting a mild and practical approach to C-N bond formation. nih.gov

Lewis Acid and Brønsted Acid Catalyzed Transformations

The synthesis of arylamines, including derivatives of naphthalenamine, can be effectively catalyzed by both Lewis and Brønsted acids. These catalysts function by activating either the amine or the aromatic substrate, facilitating the crucial carbon-nitrogen bond formation.

Lewis Acid Catalysis: Lewis acids, such as metal triflates or halides (e.g., BF₃·Et₂O, TiCl₄, SnCl₄), are known to catalyze the formation of C-N bonds. researchgate.net In the context of synthesizing 5-Phenylnaphthalen-1-amine, a plausible approach involves the reaction of 5-phenyl-1-naphthol with aniline. The Lewis acid would coordinate to the hydroxyl group of the naphthol, enhancing its leaving group ability and facilitating nucleophilic attack by aniline. Another potential pathway is the Lewis acid-catalyzed reaction between an activated derivative of 5-phenylnaphthalene and an aniline derivative.

Brønsted Acid Catalysis: Chiral Brønsted acids, particularly N-triflylphosphoramides, have demonstrated high efficacy in catalyzing enantioselective hydroarylation reactions. iastate.edu For the synthesis of this compound, a Brønsted acid could be employed to activate a suitable naphthalene precursor, such as 5-phenyl-1-naphthol, towards reaction with aniline. The acid protonates the hydroxyl group, forming a good leaving group (water) and promoting the subsequent nucleophilic substitution by the amine. This approach is particularly valuable for creating chiral amine derivatives if a prochiral substrate is used.

A notable example involves the use of a chiral phosphoric acid (CPA) which acts as a dual-function catalyst. The acidic O-H moiety can activate an electrophile while the basic P=O group can activate a nucleophile, such as N-phenylaniline, through hydrogen bonding. organic-chemistry.org

Catalyst TypeExample CatalystPotential Precursors for this compoundGeneral Reaction Conditions
Lewis AcidBF₃·Et₂O, Cu(OTf)₂5-phenyl-1-naphthol and anilineAnhydrous organic solvent, often at elevated temperatures
Brønsted AcidN-triflylphosphoramide5-phenyl-1-naphthol and anilineOrganic solvent, mild conditions for enantioselective variants

Annulation and Cycloaddition Strategies

Annulation and cycloaddition reactions represent powerful tools for constructing the naphthalene core structure, offering pathways to introduce the phenyl and amine functionalities in a controlled manner.

Carboannulation and Benzannulation Approaches

Carboannulation and benzannulation strategies involve the formation of the naphthalene ring system from acyclic or simpler cyclic precursors. These methods are highly valued for their ability to build molecular complexity in a single step.

Carboannulation: This approach could involve the reaction of a suitably substituted 1,6-enyne with a phenyl group, which upon catalysis (e.g., with gold(I) complexes), undergoes cyclization to form the naphthalene skeleton. researchgate.net The amino group could be introduced either before or after the annulation process.

Benzannulation: This strategy employs the construction of a benzene (B151609) ring onto an existing ring structure. For the synthesis of this compound, a potential route could start with a substituted cyclobutenone reacting with an ynamide. This type of reaction can produce highly substituted anilines, which can then undergo further transformations to build the second ring of the naphthalene system. mit.edu Phthalide (B148349) annulation is another relevant strategy, where a phthalide anion reacts with a Michael acceptor to create a functionalized naphthohydroquinone, which can be a precursor to the target aminonaphthalene. iastate.edu

Annulation StrategyKey ReactantsCatalyst/ReagentProduct Type
CarboannulationPhenyl-linked 1,6-enynesGold(I) or Rhodium(I) complexesSubstituted naphthalenes
BenzannulationSubstituted cyclobutenones and ynamidesThermal or acid-catalyzedHighly substituted anilines
Phthalide AnnulationPhthalide anions and Michael acceptorsBaseFunctionalized naphthohydroquinones

Electroannulations and Related Cyclizations

Electrocyclization reactions, which are a type of pericyclic reaction, can be employed to form the naphthalene ring system. These reactions are often initiated by heat or light and proceed through a concerted mechanism.

A plausible strategy for synthesizing a precursor to this compound could involve a 6π-electrocyclization of a triene intermediate. wikipedia.org This triene could be formed through a Wittig-type reaction, allowing for the introduction of the necessary substituents that will ultimately become the phenyl and amino groups on the naphthalene core. Enamide cyclizations also offer a versatile route to nitrogen-containing polycyclic compounds, where an enamide moiety acts as an internal nucleophile in a cyclization cascade. chemrxiv.orgresearchgate.net

Advanced Synthetic Strategies

Modern organic synthesis increasingly relies on advanced strategies that enhance efficiency, such as one-pot reactions and photochemical methods.

One-Pot Synthesis Techniques

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the need for isolation and purification of intermediates. This reduces waste and saves time.

A potential one-pot synthesis of this compound could be envisioned through a domino or tandem reaction sequence. For instance, a multi-component reaction (MCR) could bring together three or more starting materials to rapidly assemble the core structure. researchgate.netrsc.orgnih.gov A plausible MCR could involve a precursor to the naphthalene ring, a phenylating agent, and an aminating agent, all reacting in a single pot under the influence of a suitable catalyst. For example, a one-pot process could involve the formation of a pyrazole (B372694) intermediate which then reacts with other components to build up the desired product. nih.gov Another approach could be a one-pot, two-step process involving the reaction of salicylaldehydes with malononitrile (B47326) dimer, followed by the addition of other reagents to complete the synthesis of a related heterocyclic system, a strategy that could be adapted. beilstein-journals.org

One-Pot StrategyKey FeaturesPotential Application
Multi-Component ReactionCombines three or more reactants in a single step.Rapid assembly of the this compound core.
Domino/Tandem ReactionA series of intramolecular reactions triggered by a single event.Efficient construction of the naphthalene ring system with desired functionalities.

Photochemically-Mediated Synthesis of Naphthalene Derivatives

Photochemical reactions utilize light to promote chemical transformations, often enabling unique reactivity that is not accessible through thermal methods.

The synthesis of N-aryl amines can be achieved through visible-light-induced photocatalytic dehydrogenation of allylic amines. rsc.org This method offers a mild and controlled route to aromatic amines. Another powerful technique is the photoamination of arenes. In this process, an arene is photoexcited in the presence of an aminating agent, such as ammonia or a primary amine. The reaction is often facilitated by a sensitizer, like m-dicyanobenzene, which promotes electron transfer to generate a radical cation of the arene. This radical cation is then attacked by the amine nucleophile. rsc.org More recently, cobalt-catalyzed photochemical C-N coupling of aryl halides with a wide range of nitrogen nucleophiles has been developed, offering an adaptive and efficient method for N-arylation. chemrxiv.orgchemrxiv.org This could be a viable route for the synthesis of this compound from 5-phenyl-1-halonaphthalene and aniline.

Photochemical MethodKey FeaturesPotential Starting Materials
Photocatalytic DehydrogenationUses visible light and a photocatalyst. Mild conditions.Suitably substituted allylic amines.
Photoamination of ArenesLight-induced reaction of an arene with an amine.5-Phenylnaphthalene and aniline.
Co-catalyzed Photochemical C-N CouplingUses a cobalt catalyst and light to couple aryl halides and amines.5-Phenyl-1-halonaphthalene and aniline.

Organic Reaction Mechanisms Involving N Phenylnaphthalen 1 Amine Scaffolds

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of 5-phenylnaphthalen-1-amine renders it nucleophilic, enabling it to participate in a variety of nucleophilic substitution reactions. These reactions involve the formation of new bonds at the nitrogen atom.

The reaction of this compound with alkyl halides is a classic example of nucleophilic substitution, specifically an SN2 reaction. msu.edu In this mechanism, the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the nitrogen on this compound attacks the partially positive carbon atom of an alkyl halide.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-X (halide) bond is breaking.

Product Formation: The halide ion is expelled, and a new C-N bond is formed, resulting in a secondary ammonium (B1175870) salt.

Deprotonation: A base, which could be another molecule of the amine, removes a proton from the nitrogen to yield the neutral N-alkylated product.

It is important to note that the direct alkylation of primary or secondary amines can be difficult to control and may lead to a mixture of products, including polyalkylation, due to the increased nucleophilicity of the product amine. msu.eduwikipedia.org The use of a large excess of the amine can favor the formation of the mono-alkylated product. msu.edu

Table 1: Factors Influencing Alkylation of N-Phenylnaphthalen-1-amine

FactorInfluence on Reaction
Nature of Alkyl Halide Primary alkyl halides are most reactive (SN2). Tertiary alkyl halides may lead to elimination.
Leaving Group Better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) increase the reaction rate.
Solvent Polar aprotic solvents can accelerate SN2 reactions.
Steric Hindrance Bulky groups on the amine or alkyl halide can slow down the reaction rate.

Acylation Mechanisms and Amide Formation

Acylation of this compound leads to the formation of a stable amide. This reaction typically involves an acylating agent such as an acid chloride or an acid anhydride. bath.ac.uk The mechanism is a nucleophilic acyl substitution.

The general mechanism using an acyl chloride is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.

Deprotonation: A base, such as pyridine (B92270) or excess amine, removes the proton from the nitrogen to give the final amide product. mnstate.edu

Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 2: Common Acylating Agents for N-Phenylnaphthalen-1-amine

Acylating AgentReactivityByproduct
Acid Chloride (R-COCl) HighHCl
Acid Anhydride ((R-CO)₂O) ModerateCarboxylic Acid
Ester (R-COOR') LowAlcohol

Electrophilic Aromatic Substitution Pathways

The phenyl and naphthyl rings of this compound are susceptible to electrophilic aromatic substitution. The amino group (-NHPh) is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the aromatic rings. This increases the electron density at the ortho and para positions, making them more nucleophilic towards electrophiles.

The general mechanism involves:

Formation of Electrophile: A strong electrophile (E⁺) is generated.

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Due to the presence of two aromatic systems, the regioselectivity of the substitution will depend on the relative activation of the two rings and steric factors. The naphthalene (B1677914) ring is generally more reactive than the benzene (B151609) ring in electrophilic substitution. Within the naphthalene ring system, the α-positions (like C4 and C8 relative to the amino group) are typically more reactive than the β-positions.

Elimination Reactions (e.g., Hofmann Elimination in related amines)

While this compound itself does not directly undergo Hofmann elimination, this reaction is a characteristic transformation of amines that have been converted into quaternary ammonium salts. libretexts.orglibretexts.org To apply this to the this compound scaffold, it would first need to be exhaustively alkylated (e.g., with methyl iodide) to form a quaternary ammonium iodide. youtube.com

The Hofmann elimination mechanism then proceeds as follows:

Formation of Quaternary Ammonium Hydroxide (B78521): The quaternary ammonium iodide is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide. youtube.com

E2 Elimination: Upon heating, the hydroxide ion acts as a base and removes a proton from a β-carbon (a carbon atom adjacent to the carbon bonded to the nitrogen). This occurs in a concerted step where the C-H bond breaks, a C=C double bond forms, and the trialkylamine group departs as the leaving group. libretexts.orglibretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the less substituted alkene (Hofmann's rule), often attributed to the steric bulk of the leaving group. libretexts.org

Regioselectivity and Stereoselectivity in N-Phenylnaphthalen-1-amine Transformations

Regioselectivity in Electrophilic Aromatic Substitution: As mentioned, the amino group directs electrophiles to the ortho and para positions. In the case of this compound, substitution is expected to occur preferentially on the more activated naphthalene ring. The primary positions for substitution would be the C4 and C8 positions, which are ortho to the amino group. Steric hindrance from the phenyl group might influence the ratio of substitution at these positions.

Stereoselectivity: For reactions that create a new chiral center, the stereochemical outcome is a critical consideration. In the absence of a chiral catalyst or auxiliary, reactions of this compound would typically yield a racemic mixture of products. Achieving stereoselectivity would require the use of chiral reagents or catalysts that can differentiate between the two enantiotopic faces of the molecule during the reaction.

Mechanistic Insights from Electron Flow and Resonance Theory

The reactivity and regioselectivity of this compound can be rationalized through the principles of electron flow and resonance.

Nucleophilicity of Nitrogen: The lone pair on the nitrogen atom is the source of its nucleophilicity. However, this lone pair is delocalized into both the phenyl and naphthalene rings through resonance. This delocalization reduces the basicity of the amine compared to a simple alkylamine but is key to its role in activating the aromatic rings.

Resonance in Electrophilic Aromatic Substitution: The activating and directing effects of the amino group are explained by resonance structures that place a negative charge on the ortho and para carbons of both aromatic rings. These resonance contributors demonstrate the increased electron density at these positions, making them the sites of electrophilic attack.

Amide Resonance: In the case of acylation, the resulting amide is stabilized by resonance. The lone pair on the nitrogen is delocalized onto the carbonyl oxygen. This resonance stabilization is a major driving force for the reaction and explains the reduced nucleophilicity of the amide product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The definitive structure of 5-Phenylnaphthalen-1-amine is confirmed through ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. The chemical shifts (δ) and coupling patterns in the spectra allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the protons on the aromatic rings typically appear in the downfield region (approximately 6.5-8.0 ppm) due to the deshielding effect of the ring currents. wisc.edu The amino group (-NH₂) proton usually appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. libretexts.org The protons on the naphthalene (B1677914) and phenyl rings exhibit complex splitting patterns (doublets, triplets, and multiplets) due to ortho and meta couplings, which are crucial for assigning their specific positions. wisc.edu

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. mdpi.com The carbon atom bonded to the amino group (C-1) is expected to be shielded, while the other carbons in the conjugated system will have distinct chemical shifts reflecting their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts are dependent on solvent and experimental conditions. The following are predicted ranges based on analogous structures.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Naphthalene)7.0 - 8.0110 - 145
Aromatic Protons (Phenyl)7.2 - 7.6125 - 140
Amine Proton (-NH₂)3.5 - 5.0 (broad)N/A
C-1 (C-NH₂)N/A~145
C-5 (C-Phenyl)N/A~138

Variable-Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. numberanalytics.com For this compound, VT-NMR could be employed to investigate the rotational barriers around the C1-N bond and the C5-phenyl bond.

At low temperatures, the rotation around these bonds may be slow enough to result in distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. researchgate.netresearchgate.net By analyzing these temperature-dependent spectral changes, the activation energy (energy barrier) for the rotational processes can be calculated, providing insight into the molecule's conformational flexibility and steric interactions. researchgate.net

While ¹H and ¹³C NMR focus on the carbon and hydrogen framework, multinuclear NMR allows for the direct observation of other nuclei, such as nitrogen-15 (B135050) (¹⁵N). ilpi.com ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the amino group of this compound.

The ¹⁵N chemical shift is highly sensitive to factors like hybridization, hydrogen bonding, and conjugation. mdpi.com This makes it a useful probe for studying the interaction of the amine's lone pair with the naphthalene π-system. However, ¹⁵N NMR experiments can be challenging due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus compared to protons. ilpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. acs.org

The UV-Vis spectrum of this compound is characterized by strong absorption bands arising from π→π* electronic transitions within the extended conjugated system formed by the naphthalene and phenyl rings. The presence of the electron-donating amino group (-NH₂) and the extended conjugation typically results in absorption maxima (λmax) at longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. These absorptions provide information about the energy difference between the molecule's ground electronic state and its excited states.

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, a polar molecule, changing the solvent is expected to alter the positions of its absorption maxima. researchgate.net By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can observe whether the molecule exhibits positive solvatochromism (a red shift with increasing solvent polarity) or negative solvatochromism (a blue shift). This behavior provides valuable insights into the change in the molecule's dipole moment upon electronic excitation. nih.gov

Fluorescence Spectroscopy and Photoluminescence Studies

N-Phenyl-1-naphthalenamine (NPN) is a notable fluorescent probe, exhibiting strong fluorescence when it binds to the inner phospholipid bilayer of Gram-negative bacteria. medchemexpress.com This property allows it to be utilized in measuring outer membrane permeability. medchemexpress.com The fluorescence of NPN is highly sensitive to the polarity of its environment. In non-polar solvents, it displays strong fluorescence, which is significantly quenched in polar, protic solvents due to twisted intramolecular charge transfer (TICT) processes.

Emission Spectra Analysis

The emission spectrum of NPN is a key indicator of its local environment. The molecule exhibits an excitation wavelength of 337 nm and an emission wavelength that can shift based on the surrounding medium. medchemexpress.com For instance, in the presence of E. histolytica trophozoites, NPN shows a fluorescence emission maximum at approximately 415 nm when excited at 340 nm. researchgate.net In contrast, in a simple HEPES buffer, it yields a weak fluorescence peak at 457 nm. researchgate.net This solvatochromic shift is a hallmark of fluorescent probes like NPN.

The decay of NPN's fluorescence is also dependent on the environment. In pure, low-viscosity solvents, the decay is typically monoexponential. nih.gov However, in polar viscous solvents or when bound to structures like egg phosphatidylcholine vesicles, the decay becomes heterogeneous and dependent on the emission wavelength. nih.gov This complexity arises from processes like dielectric relaxation and excited-state reactions that cause a shift in the emission spectrum on a nanosecond timescale. nih.gov

ConditionExcitation Wavelength (nm)Emission Maximum (nm)
With E. histolytica trophozoites340~415
HEPES buffer340457
General337407

This table summarizes the emission spectral properties of this compound under different conditions.

Aggregation-Induced Emission (AIE) Phenomena in Related Structures

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state. magtech.com.cnchemrxiv.org While direct studies on AIE in this compound are not extensively documented in the provided results, the principles of AIE observed in structurally related compounds, such as N-phenylnaphthalimide derivatives and other polycyclic aromatic hydrocarbons, offer valuable insights. sues.edu.cnnih.gov

For instance, introducing a phenyl ring into a naphthalimide chromophore can induce AIE activity. sues.edu.cn The restriction of intramolecular rotation (RIR) is a commonly proposed mechanism for the AIE effect in molecules with multiple phenyl rotors. nih.gov In solution, the rotation of these phenyl rings provides a non-radiative decay pathway for the excited state, quenching fluorescence. chemrxiv.org Upon aggregation, these rotations are hindered, blocking the non-radiative pathway and promoting light emission. nih.gov This concept has been explored in various systems, including those based on tetraphenylethene (TPE) and hexaphenylsilole (HPS). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and probing the fragmentation patterns of this compound. The nominal molecular weight of NPN (C₁₆H₁₃N) is approximately 219.28 g/mol . wikipedia.orgnih.gov

Electron ionization (EI) mass spectrometry of N-phenyl-1-naphthalenamine reveals a base peak corresponding to the molecular ion [M]⁺. nist.gov In LC-ESI-ITFT mass spectrometry under positive ion mode, the protonated molecule [M+H]⁺ is observed with a precursor m/z of 220.1121. massbank.eu

The fragmentation of aromatic amines in mass spectrometry can be complex. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org While the specific fragmentation pathways for this compound under different ionization conditions are not detailed in the provided search results, the stability of the aromatic rings would likely influence the fragmentation, favoring cleavages that retain the aromatic structures.

Ionization MethodPrecursor Ionm/z
Electron Ionization (EI)[M]⁺~219
Electrospray Ionization (ESI)[M+H]⁺220.1121

This table shows the characteristic ions of this compound observed in different mass spectrometry techniques.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

For a secondary aromatic amine like this compound, characteristic IR absorptions are expected. Secondary amines typically show a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band can sometimes be observed between 910 and 665 cm⁻¹. orgchemboulder.com The presence of the phenyl and naphthalene rings will also give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and benzene (B151609) ring stretching modes around 1600 cm⁻¹. imedpub.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. A strong band related to the benzene-ring stretching mode is typically observed in the Raman spectra of phenyl derivatives in the range of 1585-1611 cm⁻¹. imedpub.com The aromatic C-H symmetric and antisymmetric stretching modes appear above 3000 cm⁻¹. imedpub.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch (secondary amine)3350-3310IR
Aromatic C-H Stretch>3000IR, Raman
Benzene Ring Stretch1585-1611Raman
C-N Stretch (aromatic amine)1335-1250IR
N-H Wag910-665IR

This table outlines the expected vibrational frequencies for key functional groups in this compound.

Integration of Spectroscopic Data with Computational Results

To achieve a comprehensive understanding of the structural and electronic properties of this compound, experimental spectroscopic data is often integrated with computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for calculating molecular geometries, vibrational frequencies, and other spectroscopic properties. researchgate.netnih.gov

By comparing the calculated vibrational frequencies from DFT with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific molecular vibrations can be made. imedpub.comnih.gov This integrated approach helps to resolve ambiguities in spectral interpretation and provides a more robust characterization of the molecule. For instance, DFT calculations have been successfully used to interpret the Raman spectra of phenyl-derivatives and to understand the influence of substituents on the vibrational modes. imedpub.com Similarly, computational methods can be employed to model the excited-state properties of NPN, aiding in the interpretation of its fluorescence behavior and solvatochromic shifts.

Applications of N Phenylnaphthalen 1 Amine in Advanced Materials Science and Organic Electronics

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of N-Phenylnaphthalen-1-amine have emerged as promising components in the fabrication of next-generation solar energy conversion devices. Their utility is most prominent in Donor-π-Acceptor (D-π-A) architectures, which are central to the function of both OSCs and DSSCs.

Role as Electron Donor and Sensitizer

In the D-π-A framework, the N-Phenylnaphthalen-1-amine unit typically serves as the electron-donating core. mdpi.comresearchgate.net This donor group is responsible for absorbing photons and initiating the charge separation process. Upon photoexcitation, an electron is transferred from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), facilitated by the π-conjugated bridge. The electron-donating strength of the N-Phenylnaphthalen-1-amine moiety is crucial for achieving efficient charge transfer and broad light absorption. rsc.org In DSSCs, these molecules act as sensitizers, absorbing light and injecting electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2). thermofisher.com Theoretical studies have shown that dyes based on this donor exhibit narrow bandgaps and facilitate efficient photo-induced electron transfer, making them excellent candidates for sensitizers. mdpi.com

Design Principles for High-Performance Dyes

The design of efficient solar cell dyes based on N-Phenylnaphthalen-1-amine follows the D-π-A strategy, where performance is tuned by modifying each component. rsc.orgthermofisher.com The core principle is to engineer the molecule's electronic energy levels to optimize light absorption and charge transfer dynamics. Key design considerations include:

Donor Group: Utilizing the robust electron-donating nature of the N-Phenylnaphthalen-1-amine core. Bulky donor designs can help limit detrimental charge recombination at the semiconductor surface. thermofisher.com

Acceptor Group: A strong electron-withdrawing group, such as cyanoacrylic acid, is typically used as the acceptor and anchoring group to the semiconductor surface. mdpi.comresearchgate.net This ensures efficient electron injection and strong electronic coupling.

Theoretical assessments using density functional theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in rationally designing these dyes, allowing for the prediction of their optoelectronic and photovoltaic parameters before synthesis. mdpi.comyoutube.com

Impact of Molecular Architecture on Photovoltaic Parameters

The molecular architecture of N-Phenylnaphthalen-1-amine-based dyes directly influences key photovoltaic parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), and power conversion efficiency (PCE). Theoretical studies on a series of D-π-A dyes with N-Phenylnaphthalen-1-amine as the donor and cyanoacrylic acid as the acceptor have revealed the following relationships:

π-Linker Variation: Altering the π-linker between the donor and acceptor modifies the intramolecular charge transfer characteristics and the light-harvesting efficiency. This tuning of the molecular structure affects the HOMO and LUMO energy levels, the bandgap, and the absorption spectrum. mdpi.com

Energy Levels: The alignment of the dye's HOMO and LUMO levels with the semiconductor's conduction band and the redox potential of the electrolyte is paramount. The N-Phenylnaphthalen-1-amine donor helps establish a suitable HOMO level, while the combination with different linkers and acceptors allows for fine-tuning of the LUMO level for efficient electron injection. mdpi.com

Exciton (B1674681) Binding Energy: Dyes designed with this scaffold have been shown to have low exciton binding energy, which facilitates the dissociation of the photogenerated electron-hole pair, a crucial step for efficient current generation. mdpi.com

The table below summarizes the calculated photovoltaic properties of four designed dyes (D1-D4) where the N-Phenylnaphthalen-1-amine donor and cyanoacrylic acid acceptor remain constant, but the π-linker is varied.

ParameterDye 1Dye 2Dye 3Dye 4
HOMO (eV) -5.21-5.20-5.23-5.22
LUMO (eV) -3.11-3.14-3.10-3.12
Band Gap (eV) 2.102.062.132.10
λmax (nm) 487496482488
Data derived from theoretical calculations in a solvent medium, illustrating the influence of the π-linker on electronic properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The N-Phenylnaphthalen-1-amine scaffold is not only beneficial for light harvesting but also for light emission. Certain derivatives have been developed as multifunctional materials for OLEDs, serving as both the light-emitting layer and the hole-transporting layer (HTL).

A notable example is 4,4',4''-tris(4-(naphthalen-1-yl)phenyl)amine (1-TNPA), a starburst molecule incorporating the N-Phenylnaphthalen-1-amine moiety. rsc.org This material exhibits properties that make it highly suitable for OLED applications:

Blue Emission: Devices using 1-TNPA as the emitter produce a deep-blue light, which is often challenging to achieve with high efficiency and stability in OLEDs. rsc.org

Hole Transport: 1-TNPA demonstrates efficient hole-transport capabilities. Its HOMO energy level of -5.23 eV, while deeper than the standard HTL material NPD (-5.00 eV), allows it to function effectively as a hole-transporting material, particularly in green-emitting OLEDs. rsc.org

Multifunctionality: The ability of 1-TNPA to act as an emitter, a hole transporter, and even as a donor in OSCs highlights the versatility of the N-Phenylnaphthalen-1-amine chemical structure in creating materials that can simplify device architecture and potentially reduce manufacturing costs. rsc.org

The performance of an OLED device using 1-TNPA as the emitting layer is summarized below.

Device StructureMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Emission Color
ITO/NPD/1-TNPA/Alq3/LiF/Al2.511.88> 10,000Deep-Blue
Performance data for a representative OLED device incorporating 1-TNPA. rsc.org

Electrochromic Materials and Their Polymerization

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This behavior is characteristic of certain conducting polymers. While direct research on the electrochromic properties of poly(N-Phenylnaphthalen-1-amine) is not extensively documented, the closely related polymer, polyaniline (PANI), provides a strong basis for its potential in this area. rsc.org

Polyaniline exhibits rich electrochromism, switching between multiple colors (yellow, green, blue, violet) corresponding to different oxidation states (leucoemeraldine, emeraldine, pernigraniline). youtube.comrsc.org This color change is due to the formation and elimination of delocalized charge carriers (polarons and bipolarons) along the polymer chain upon electrochemical doping and de-doping. rsc.org

Given that N-Phenylnaphthalen-1-amine is an aniline (B41778) derivative with an extended aromatic system, it is plausible that its corresponding polymer would also be electrochemically active. The electrochemical polymerization of N-Phenylnaphthalen-1-amine would likely lead to a polymer with a conjugated backbone capable of supporting stable redox states. The extended conjugation from the naphthalene (B1677914) unit could potentially lead to different or more nuanced color transitions compared to PANI, possibly shifting the absorption bands and enabling a distinct electrochromic palette. Such materials could be of interest for applications like smart windows, displays, and electrochromic energy storage devices. mdpi.com

Design of Novel Functional Organic Materials

The N-Phenylnaphthalen-1-amine unit is a powerful building block for the rational design of novel functional organic materials beyond its use in standard solar cells and OLEDs. Its inherent electronic properties and chemical versatility allow for its incorporation into a wide range of molecular architectures.

The development of the multifunctional material 1-TNPA, which is active in OLEDs, OSCs, and organic thin-film transistors (OTFTs), exemplifies this principle. rsc.org By strategically combining the N-Phenylnaphthalen-1-amine core with other functional groups, chemists can create materials where light-absorbing, light-emitting, and charge-transporting properties are integrated into a single molecule. rsc.org

Furthermore, the core structure is a foundation for creating libraries of compounds with systematically varied properties. As seen in DSSC research, modifying the π-linker attached to the N-Phenylnaphthalen-1-amine donor allows for precise tuning of the absorption and electronic characteristics of the final molecule. mdpi.com This modular approach is fundamental to materials discovery, enabling the creation of compounds optimized for specific functions, whether for enhancing photovoltaic efficiency, tuning emission color, or developing new types of electronic sensors. The fluorescent properties of N-Phenylnaphthalen-1-amine itself are also utilized, for instance, as a probe to measure the permeability of bacterial outer membranes. This demonstrates the broad applicability of this chemical scaffold in diverse scientific fields.

Coordination Chemistry of N Phenylnaphthalen 1 Amine As a Ligand

Ligand Design Principles for N-Phenylnaphthalen-1-amine Scaffolds

Coordination Modes with Metal Cations (e.g., Group-1 Metals)

There is a lack of published crystallographic or spectroscopic data defining the specific coordination modes of 5-Phenylnaphthalen-1-amine with metal cations, including those of Group-1 (alkali metals). While studies on other multidentate amine ligands demonstrate a variety of coordination geometries depending on the metal's ionic radius and the ligand's denticity, no such systematic investigation has been reported for this compound. asianpubs.orgresearchgate.net Research on related naphthylamine-substituted phosphanide (B1200255) ligands has shown coordination with alkali metals, but this involves a different coordinating atom and a modified naphthalene (B1677914) backbone. nih.gov

Synthesis and Characterization of N-Phenylnaphthalen-1-amine Metal Complexes

The synthesis of this compound itself is well-documented. chemicalbook.com However, there is a notable absence of literature describing the synthesis and characterization of its corresponding metal complexes where it acts as the primary ligand. While methods for creating metal complexes with other amine-containing ligands are abundant, these have not been specifically applied to and reported for this compound. researchgate.netnih.gov

Reactivity and Catalytic Potential of Coordinated N-Phenylnaphthalen-1-amine Systems

The catalytic potential of metal complexes often hinges on the nature of the ligand. Various amine-based ligands have been successfully employed in catalysis, for instance, in N-alkylation and cross-coupling reactions. nih.govnih.govresearchgate.net However, a review of the current literature does not provide any specific examples of coordinated this compound systems being utilized for catalytic purposes. Studies on the catalytic amination of 1-naphthylamine (B1663977) derivatives involve modifying the amine with a directing group to facilitate the reaction, rather than using the parent amine as a ligand in a pre-formed catalytic complex. mdpi.com

Computational Modeling of Ligand-Metal Interactions

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for understanding ligand-metal interactions. nih.gov DFT studies have been conducted on metal complexes of Schiff bases derived from other naphthaldehyde and amine precursors to investigate their stability and electronic properties. asianpubs.orgresearchgate.netscilit.com However, no specific computational modeling studies focused on the interaction between this compound and metal cations, particularly Group-1 metals, were found in the surveyed literature.

Chirality and Asymmetric Synthesis of N Phenylnaphthalen 1 Amine Derivatives

Discovery and Characterization of Novel Chiral Motifs

Recent advancements in stereochemistry have unveiled several new types of chirality that are pertinent to the complex architecture of N-phenylnaphthalen-1-amine derivatives. These include multilayer 3D chirality, orientational chirality, and turbo chirality.

Multilayer 3D Chirality: This form of chirality arises from the specific spatial arrangement of molecular layers. In the context of N-phenylnaphthalen-1-amine analogues, this can be visualized as sandwich-type structures where different aromatic planes are stacked in a non-superimposable, mirror-image relationship. The synthesis of polymers with multilayer 3D chiral structures has been reported, utilizing precursors like 1,8-dibromonaphthalene. nih.govrsc.org These complex architectures can lead to unique optical properties. nih.gov

Orientational Chirality: A more recently defined chiral element, orientational chirality, is determined by the spatial orientation of groups around a C(sp²)–C(sp³) or C(sp)–C(sp) axis, with remote blocking groups dictating the stereochemistry. eurekalert.orgnih.gov This is distinct from traditional axial chirality and has been explored in systems containing a naphthyl core. eurekalert.org The asymmetric synthesis of molecules exhibiting orientational chirality has been achieved through methods like N-sulfinylimine-assisted nucleophilic addition. researchgate.net

Turbo Chirality: This type of chirality is characterized by the propeller-like arrangement of multiple chemical groups. eurekalert.orgresearchgate.net In complex molecules, three "propellers" can be covalently linked to a chiral center, and their clockwise or counter-clockwise arrangement defines the stereoisomer. researchgate.net Research has shown that the stereogenicity of the turbo framework can be influenced by a chiral auxiliary, such as a sulfinyl group, during synthesis. researchgate.net Remarkably, a single molecule can exhibit multiple forms of chirality, including central, orientational, and turbo chirality. nih.govresearchgate.net

A novel form of chirality, termed "staircase chirality," has also been discovered, featuring two symmetrical phenyl rings bridged by a naphthyl core that are asymmetrically displaced. eurekalert.org This intricate chiral framework was synthesized using two different chiral auxiliaries simultaneously. eurekalert.org

Strategies for Asymmetric Synthesis of Chiral N-Phenylnaphthalen-1-amine Analogues

The synthesis of enantiomerically pure N-phenylnaphthalen-1-amine derivatives relies on sophisticated asymmetric strategies that allow for the precise control of stereochemistry.

Asymmetric nucleophilic additions are a cornerstone for creating chiral centers. In the synthesis of chiral amine derivatives, this can involve the addition of a nucleophile to an imine. rsc.org For instance, the reaction of chiral N-phosphonylimines with lithium aryl or alkyl acetylides has been shown to produce chiral propargylamines with high yields and diastereoselectivities. rsc.org The choice of base and solvent is critical for the success of these reactions. rsc.org

Another powerful approach is the use of chiral phosphoric acid (CPA) catalysts in the enantioselective para-addition of anilines to cyclic thioimidates. acs.orgacs.org This method facilitates a direct, site-selective functionalization of the aniline (B41778) ring system. acs.org While this specific reaction was reported for N-phenylnaphthalen-2-amine, yielding the product in excellent yield but with low enantioselectivity (13% ee), it highlights a potential pathway for the asymmetric functionalization of such frameworks. acs.org The stereochemical outcome is believed to be influenced by hydrogen bonding between the CPA catalyst and the N-H bond of the aniline, as well as π-π interactions. acs.orgacs.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. (R)-1-Phenylethylamine is a widely used chiral auxiliary in the diastereoselective synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com The general principle involves attaching the chiral auxiliary to the substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product.

In the context of N-phenylnaphthalen-1-amine analogues, a chiral auxiliary can be used to direct the stereochemical course of a reaction, such as the reduction of an imine. For example, the reduction of imine moieties in the presence of an (R)-1-arylethylamine auxiliary using modified sodium borohydrides has been shown to produce diastereomeric products with moderate to good stereoselectivity. researchgate.net The diastereomers can then be separated by chromatography. researchgate.net The choice of the N-protecting group on a chiral auxiliary has been shown to be crucial in controlling diastereoselectivity. rsc.org

Enantioselective Transformations and Control of Absolute Configuration

Controlling the absolute configuration at a newly formed stereocenter is the ultimate goal of asymmetric synthesis. This is often achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction to occur.

In transition metal-catalyzed asymmetric hydrogenation, chiral ligands are used to deliver hydrogen to one face of a prochiral substrate, such as an imine or enamine, with high enantioselectivity. nih.gov Iridium complexes with phosphino-oxazoline ligands, for example, have been effective in the asymmetric hydrogenation of N-aryl imines. nih.gov

For N-phenylnaphthalen-1-amine derivatives, the control of absolute configuration can be achieved by employing chiral auxiliaries that direct the approach of a reagent. researchgate.net For instance, the use of a chiral sulfonimine auxiliary has been shown to concurrently control the absolute configurations of central, orientational, and turbo chirality within a single molecule. researchgate.net The stereochemical outcome at the turbo chiral element was found to be dependent on the configuration of the sulfinyl center in the auxiliary. researchgate.net

The table below summarizes selected asymmetric transformations and the observed enantioselectivities.

Transformation Substrate Type Catalyst/Auxiliary Product Type Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Asymmetric Nucleophilic AdditionChiral N-phosphonyliminesLithium acetylidesChiral N-phosphonyl propargylamines96:4 to 99:1 dr rsc.org
Asymmetric HydrogenationN-Aryl iminesIr-SimplePHOXChiral aminesUp to 96% ee nih.gov
Asymmetric HydrogenationCyclic N-sulfonyl ketimino estersNi-catalystChiral α-amino acid derivatives90 to >99% ee nih.gov
Diastereoselective ReductionImines with chiral auxiliary(R)-1-arylethylamine & Modified NaBH₄Tetrahydro-β-carboline derivativesModerate to good dr researchgate.net
Para-AdditionN-phenylnaphthalen-2-amineChiral Phosphoric Acid (CPA)para-functionalized aniline13% ee acs.org

Spectroscopic and Crystallographic Determination of Chiral Structures

The definitive confirmation of the three-dimensional structure and absolute configuration of chiral N-phenylnaphthalen-1-amine derivatives is accomplished through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray analysis is the gold standard for unambiguously determining the absolute configuration of a chiral molecule. nih.govresearchgate.netacs.org This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice, allowing for the direct visualization of the chiral structure. The absolute configurations of novel chiral motifs like staircase chirality and molecules exhibiting multiple chiral elements have been unequivocally established using this method. eurekalert.orgnih.gov

Spectroscopic Methods:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. It is a powerful technique for characterizing chiral structures in solution and can be used to study the optical properties of chiral polymers derived from naphthalene-based precursors. rsc.orgresearchgate.net

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral substance and is used to determine the optical activity of the synthesized enantiomers. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to analyze the relative energies of different stereoisomers, and these theoretical findings are often in good agreement with experimental results. nih.gov

Q & A

Q. What safety protocols are essential when handling this compound due to its aromatic amine classification?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .
  • Regulatory Compliance : Follow OSHA guidelines (29 CFR 1910.1200) for hazard communication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.